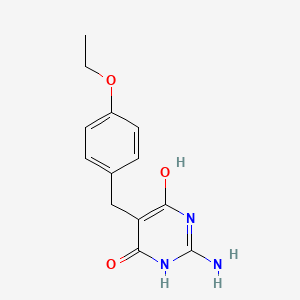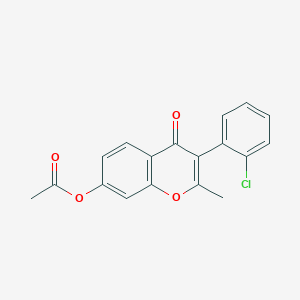
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as CPOCMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chromone derivatives, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood, but it is believed to involve the modulation of several signaling pathways. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been reported to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It also inhibits the expression of several pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in several animal models. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in several animal models.
実験室実験の利点と制限
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits diverse biological activities, making it a useful tool for studying various cellular processes. However, 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well characterized. Further studies are needed to fully understand the safety and efficacy of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate.
将来の方向性
There are several future directions for the study of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate. One potential area of research is the development of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate-based therapies for the treatment of cancer and inflammation. Another area of research is the elucidation of the mechanism of action of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, which could lead to the discovery of new drug targets. Additionally, the safety and efficacy of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in human trials need to be further explored. Overall, the study of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate holds great promise for the development of new therapies for various diseases.
合成法
The synthesis of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate can be achieved through a multi-step process involving the condensation of 2-chlorobenzaldehyde with malonic acid in the presence of piperidine, followed by cyclization with acetic anhydride and acetic acid. The resulting product is purified through recrystallization to obtain pure 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate. This synthesis method has been reported in several research articles, and it provides a reliable and efficient approach to obtain 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in large quantities.
科学的研究の応用
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce oxidative stress and inflammation in several animal models.
特性
IUPAC Name |
[3-(2-chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-10-17(13-5-3-4-6-15(13)19)18(21)14-8-7-12(23-11(2)20)9-16(14)22-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOEHRRHUEIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5766725.png)


![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5766751.png)
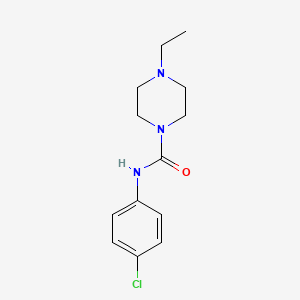
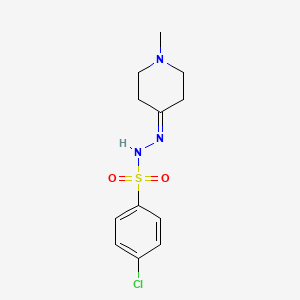
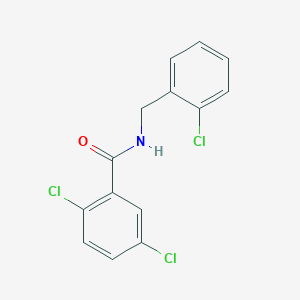


![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
